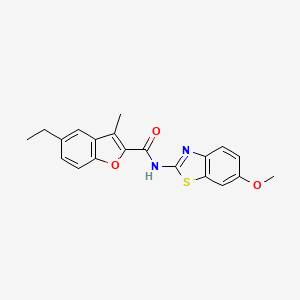
N-(3-nitrophenyl)-1-adamantanesulfinamide
Descripción general
Descripción
N-(3-nitrophenyl)-1-adamantanesulfinamide, also known as NITD-688, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound belongs to the class of sulfinamide derivatives and has been found to exhibit potent antiviral activity against a range of viruses, including dengue virus, Zika virus, and chikungunya virus.
Mecanismo De Acción
The exact mechanism of action of N-(3-nitrophenyl)-1-adamantanesulfinamide is not fully understood. However, it is believed that the compound acts by inhibiting viral replication through the disruption of viral RNA synthesis. The compound has also been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo studies. The compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In animal studies, the compound has been found to reduce viral loads and improve survival rates in infected animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-nitrophenyl)-1-adamantanesulfinamide is its potent antiviral activity against a range of viruses, including drug-resistant strains. The compound also exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for the development of antiviral drugs. However, the synthesis of the compound is complex and requires specialized equipment and expertise. The compound is also relatively expensive, which may limit its use in large-scale studies.
Direcciones Futuras
There are several potential future directions for the research and development of N-(3-nitrophenyl)-1-adamantanesulfinamide. One area of focus could be the optimization of the synthesis method to make the compound more cost-effective and scalable. Another area of research could be the investigation of the compound's potential applications in the treatment of other viral infections, such as influenza and HIV. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and to identify potential drug targets for the development of antiviral drugs.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-1-adamantanesulfinamide has been extensively studied for its potential applications in the development of antiviral drugs. In vitro studies have shown that the compound exhibits potent antiviral activity against a range of viruses, including dengue virus, Zika virus, and chikungunya virus. The compound has also been found to be effective against drug-resistant strains of these viruses.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)adamantane-1-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-18(20)15-3-1-2-14(7-15)17-22(21)16-8-11-4-12(9-16)6-13(5-11)10-16/h1-3,7,11-13,17H,4-6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOORYSMSMLENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-hydroxybenzoic acid](/img/structure/B4190560.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4190562.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190569.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4190574.png)

![4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4190590.png)
![N-(2-{1-methyl-5-[(phenoxyacetyl)amino]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B4190604.png)
![N-(3-bromo-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4190609.png)
![N-[2-(diethylamino)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B4190614.png)

![4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4190621.png)
![2-[({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4190634.png)